Cas no 1207-93-8 (Dibenzo[b,e]thiepin,6,11-dihydro-)
![Dibenzo[b,e]thiepin,6,11-dihydro- structure](https://www.kuujia.com/scimg/cas/1207-93-8x300.png)
1207-93-8 structure
Product Name:Dibenzo[b,e]thiepin,6,11-dihydro-
Dibenzo[b,e]thiepin,6,11-dihydro- Properties
Names and Identifiers
-
- Dibenzo[b,e]thiepin,6,11-dihydro-
- Dibenzo(b,e)thiepin, 6,11-dihydro-
- 6,11-dihydrobenzo[c][1]benzothiepine
- 6,11-dihydrodibenzo[b,e]thiepine
- SCHEMBL3772410
- AE-641/30110056
- 6,11-dihydrodibenzo[b,e]thiepin
- DTXSID70152969
- 1207-93-8
-
- InChIKey: GJGNHSWJROFFMV-UHFFFAOYSA-N
- Inchi: InChI=1S/C14H12S/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8H,9-10H2
- SMILES: C1C=CC2CC3=CC=CC=C3SCC=2C=1
Computed Properties
- Exact Mass: 212.06606
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 212.066
- Heavy Atom Count: 15
- Complexity: 213
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.9
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- PSA: 0
- Refractive Index: 1.646
- Boiling Point: 345.6°Cat760mmHg
- Flash Point: 159.5°C
- Density: 1.158
Dibenzo[b,e]thiepin,6,11-dihydro- Related Literature
-
1. Reinvestigation of base-induced skeletal conversion via a spirocyclic intermediate of dibenzodithiocinium derivatives and a computational study using the HF/6-31G* basis setKeiji Okada,Masato Tanaka J. Chem. Soc. Perkin Trans. 1 2002 2704
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